molecular formula C19H20N2O B11348353 5,6-dimethyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

5,6-dimethyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11348353
M. Wt: 292.4 g/mol
InChI Key: IVXZZQKEBLHNHF-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Alkylation: The prop-2-en-1-yl group is introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5,6-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzodiazole core with a phenoxy and prop-2-en-1-yl substituent makes it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

5,6-dimethyl-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C19H20N2O/c1-4-7-15-8-5-6-9-18(15)22-12-19-20-16-10-13(2)14(3)11-17(16)21-19/h4-6,8-11H,1,7,12H2,2-3H3,(H,20,21)

InChI Key

IVXZZQKEBLHNHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COC3=CC=CC=C3CC=C

Origin of Product

United States

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